molecular formula C29H19BrN2O5 B11081514 2-bromo-4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate

2-bromo-4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate

Cat. No.: B11081514
M. Wt: 555.4 g/mol
InChI Key: OAVPJGMGWRGZAE-HMMYKYKNSA-N
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Description

2-BROMO-4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE is a complex organic compound with a unique structure that includes bromine, cyano, methoxycarbonyl, and naphthoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE typically involves multiple steps, including bromination, esterification, and condensation reactionsThe final step involves the condensation of the intermediate with 1-naphthoic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amines, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-BROMO-4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-BROMO-4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The compound’s bromine and cyano groups play a crucial role in its reactivity and binding affinity to target molecules. It can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Properties

Molecular Formula

C29H19BrN2O5

Molecular Weight

555.4 g/mol

IUPAC Name

[2-bromo-4-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C29H19BrN2O5/c1-36-28(34)23-10-4-5-12-25(23)32-27(33)20(17-31)15-18-13-14-26(24(30)16-18)37-29(35)22-11-6-8-19-7-2-3-9-21(19)22/h2-16H,1H3,(H,32,33)/b20-15+

InChI Key

OAVPJGMGWRGZAE-HMMYKYKNSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)Br)/C#N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)Br)C#N

Origin of Product

United States

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